Product packaging for 6-(Benzyloxy)indoline(Cat. No.:)

6-(Benzyloxy)indoline

Cat. No.: B8659382
M. Wt: 225.28 g/mol
InChI Key: FXOYDLLFRGNRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)indoline, with the CAS number 19727-90-3, is an aromatic organic compound with the molecular formula C 15 H 15 NO and a molecular weight of 225.29 g/mol . This compound features an indoline core—a saturated ring system comprising of a benzene ring fused to a five-membered nitrogen-containing ring—substituted at the 6-position with a benzyloxy group . As a benzyloxy-substituted heterocycle, this compound serves as a versatile building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. While specific biological activity data for this exact molecule is limited in public sources, its structural features make it a valuable precursor for the synthesis of more complex molecules. The indoline scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. The benzyloxy group acts as a common protecting group for a hydroxy function, which can be selectively removed in multi-step synthetic sequences. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a starting material for the development of novel chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B8659382 6-(Benzyloxy)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-7,10,16H,8-9,11H2

InChI Key

FXOYDLLFRGNRMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Benzyloxy Indoline and Its Derivatives

Strategies for Indoline (B122111) Ring Formation

The construction of the indoline scaffold is a central theme in heterocyclic chemistry, with numerous approaches developed to build this privileged structural motif. These methods include reductive cyclizations, intramolecular aminations, and cycloaddition reactions.

Reductive cyclization is a powerful strategy for synthesizing indoles and indolines, often starting from readily available nitroaromatic compounds. This approach typically involves the reduction of a nitro group to a nitroso, nitrene, or amino group, which then undergoes an intramolecular cyclization. A common precursor for this reaction is a 2-nitrostyrene derivative.

The palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (CO) as the reducing agent is a well-established method. nih.gov In this process, CO serves as the ultimate reductant, forming carbon dioxide as the sole stoichiometric byproduct. nih.govresearchgate.net To circumvent the need for pressurized, toxic CO gas, researchers have developed methods using CO surrogates, such as formate (B1220265) esters. researchgate.netmdpi.com Phenyl formate, in particular, has been shown to be an effective CO source in palladium-catalyzed systems, leading to excellent yields of indoles under milder conditions. researchgate.netmdpi.com The reaction tolerates a wide array of functional groups. researchgate.net

Alternative catalytic systems, such as those based on dioxomolybdenum(VI), can also facilitate the reductive cyclization of nitroaromatics using triphenylphosphine (B44618) (PPh3) as the reductant under mild conditions. researchgate.net This methodology has been successfully applied to the synthesis of various indoles from nitrostyrenes. researchgate.net The classical Reissert indole (B1671886) synthesis also begins with ortho-nitrotoluenes, which undergo condensation and subsequent reduction-cyclization to form the indole ring. rsc.org

Table 1: Comparison of Catalytic Systems for Reductive Cyclization
Catalyst/SystemReductantPrecursor TypeKey FeaturesReference
Palladium/1,10-phenanthrolineCarbon Monoxide (CO) or Phenyl Formateo-NitrostyrenesHigh efficiency, avoids hazardous reagents. nih.govmdpi.com
Dioxomolybdenum(VI) complexTriphenylphosphine (PPh3)Nitrostyrenes, NitrobiphenylsMild reaction conditions. researchgate.net
Zinc/Acetic AcidZincAmino-phenylpyruvic acid intermediate (from o-nitrotoluene)Part of the classical Reissert synthesis. rsc.org

Modern synthetic methods increasingly rely on intramolecular C-H amination to construct the indoline ring, offering a more atom-economical approach by avoiding the need for pre-functionalized substrates. organic-chemistry.org Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates is a prominent example. organic-chemistry.orgnih.gov This method often employs a directing group, such as picolinamide (B142947) (PA), to facilitate the C-H activation step. organic-chemistry.orgnih.gov The reactions are characterized by high efficiency, low catalyst loadings, and mild operating conditions. nih.gov

Copper-mediated systems provide a noble-metal-free alternative for this transformation. nih.govacs.org A Cu(OAc)₂-mediated intramolecular aromatic C-H amination, also utilizing a picolinamide directing group, can deliver indolines in good yields. nih.govacs.org In some cases, the addition of an oxidant like MnO₂ can render the process catalytic with respect to copper. nih.gov Metal-free approaches have also been developed; for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines to afford substituted indoles. acs.org

Table 2: Selected Methods for Intramolecular C-H Amination for Indoline Synthesis
Catalyst/ReagentSubstrate TypeKey FeaturesReference
Palladium(II) AcetatePicolinamide-protected β-arylethylaminesHigh efficiency, low catalyst loading, mild conditions. organic-chemistry.orgnih.gov
Copper(II) AcetatePicolinamide-protected β-arylethylaminesNoble-metal-free, can be made catalytic with MnO₂. nih.govacs.org
DDQ (oxidant)N-Ts-2-alkenylanilinesMetal-free, operationally simple. acs.org

Cycloaddition reactions provide a powerful and often stereocontrolled route to complex heterocyclic scaffolds, including indolines. These reactions involve the concerted or stepwise formation of multiple bonds to construct the ring system. Both [3+2] and [4+2] cycloadditions have been employed for this purpose.

The [3+2] cycloaddition of azomethine ylides is a notable method. nih.gov For example, the reaction between azomethine ylides and indoles can generate complex tetracyclic fused scaffolds containing a pyrrolidine (B122466) ring, which is structurally related to the indoline core, in a single step with high diastereoselectivity. nih.gov Similarly, a highly diastereoselective [3+2] cycloaddition between oxindoles and nitroethylenes can access spiro-pyrrolidine frameworks. researchgate.net

The hetero-Diels-Alder, or [4+2] cycloaddition, reaction is another valuable tool. Aza-ortho-xylylene intermediates, which can be generated from benzazetidines, can undergo [4+2] cycloaddition with dienophiles like indoles to produce 2,3-fused indoline aminals stereoselectively. researchgate.net These reactions offer a convergent approach to building molecular complexity rapidly. rsc.org

Regioselective Introduction and Manipulation of the Benzyloxy Substituent

The synthesis of 6-(benzyloxy)indoline requires precise control over the position of the benzyloxy group on the benzene (B151609) portion of the indoline core. This can be achieved either by functionalizing a pre-formed indoline ring at the C-6 position or by incorporating the benzyloxy group onto an aromatic precursor prior to the indoline ring-forming cyclization.

Direct functionalization of the C-H bonds on the benzenoid ring of an indole or indoline is challenging, particularly at the C-5 and C-6 positions. bohrium.com However, recent advances have enabled the selective functionalization of the C-6 position. bohrium.comfrontiersin.org Transition-metal catalysis, using directing groups to achieve C-H bond activation, is a primary strategy. nih.gov Catalysts based on palladium, iridium, copper, and ruthenium have been used for C-6 olefination, arylation, and alkylation. bohrium.com

Alternatively, metal-free, acid-catalyzed processes have been developed. frontiersin.orgnih.gov Brønsted acids can catalyze the remote C-6 functionalization of 2,3-disubstituted indoles with reagents like β,γ-unsaturated α-ketoesters or 2,2-diarylacetonitriles. frontiersin.orgnih.govrsc.orgresearchgate.net These reactions proceed with good yields and excellent regioselectivity under mild conditions, providing a direct route to C-6 substituted indoles that can be precursors to the corresponding indolines. frontiersin.orgnih.gov

The most direct method for introducing the benzyloxy group is through a Williamson ether synthesis, starting from a 6-hydroxyindoline precursor. This reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

A general procedure for a similar etherification involves reacting a phenol (B47542) (like 4-hydroxybenzaldehyde) with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. nih.gov This well-established methodology can be readily adapted for the benzylation of 6-hydroxyindoline. The synthesis of the 6-hydroxyindoline precursor itself can be accomplished through various routes, including demethylation of 6-methoxyindoline (B1368176) or by carrying a hydroxyl-substituted aromatic ring through one of the indoline ring formation strategies described previously.

Interconversion and Derivatization between 6-Benzyloxyindole (B15660) and this compound

The chemical relationship between the aromatic 6-benzyloxyindole and its reduced counterpart, this compound, provides a direct and versatile route for synthesis and derivatization. This interconversion typically involves hydrogenation or reduction to form the indoline and oxidative dehydrogenation to revert to the indole.

The reduction of the pyrrole (B145914) ring within the indole nucleus is a fundamental method for accessing the indoline scaffold. Due to the resonance stability of the aromatic indole system, this transformation can be challenging. nih.gov Heterogeneous catalytic hydrogenation is a common and environmentally benign approach for this conversion. nih.gov

A well-established method involves the use of a platinum-on-carbon (Pt/C) catalyst in water, a green solvent, with a Brønsted acid like p-toluenesulfonic acid as an activator. nih.gov The acid is believed to protonate the indole, disrupting the aromatic system and facilitating hydrogenation at moderate hydrogen pressures and room temperature. nih.gov This approach is effective for a variety of substituted indoles and can be applied to the synthesis of this compound from 6-benzyloxyindole. nih.gov

Alternative reduction methods that avoid high-pressure hydrogen gas have also been developed. These often employ stoichiometric amounts of hydride reagents. Reagents such as sodium cyanoborohydride (NaBH₃CN), triethylamine (B128534)/borane, and triethylsilane in trifluoroacetic acid are capable of reducing indoles to indolines in good yields. nih.gov However, these methods can generate significant chemical waste compared to catalytic hydrogenation. nih.gov

Table 1: Selected Methods for Indole to Indoline Reduction

Precursor Reducing Agent/Catalyst Solvent Conditions Product Yield Reference
Substituted Indoles Pt/C, p-toluenesulfonic acid, H₂ Water Room Temperature, Moderate Pressure Substituted Indolines Excellent nih.gov
Substituted Indoles NaBH₃CN - - Substituted Indolines Good nih.gov
Substituted Indoles Triethylsilane, Trifluoroacetic acid - - Substituted Indolines - nih.gov

The dehydrogenation (aromatization) of indolines is a crucial synthetic step for generating functionalized indoles from indoline precursors. researchgate.net A variety of oxidizing agents and catalytic systems can achieve this transformation.

Classical methods often employ stoichiometric amounts of metal oxides, with manganese dioxide (MnO₂) being a common choice. researchgate.netlookchem.com Refluxing an indoline substrate with MnO₂ in a solvent like benzene effectively yields the corresponding indole. researchgate.net Other reagents that have been successfully used include Fremy's salt (potassium nitrosodisulfonate) and copper(II) chloride-pyridine complexes. lookchem.com

More recently, catalytic methods that are more atom-economical have gained prominence. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium dichloride (PdCl₂), are highly effective for indoline dehydrogenation. researchgate.net These reactions can be performed under aerobic conditions, using oxygen from the air as the ultimate oxidant. nih.gov A one-step process combining palladium-catalyzed oxidative dehydrogenation with a sequential C2-regioselective Heck-type reaction has been developed to synthesize 2-arylindoles directly from indolines. nih.gov This process is initiated by the coordination of the indoline N-H to a Pd(II) species, followed by β-hydride elimination to form an imine intermediate that tautomerizes to the stable indole. nih.gov

Table 2: Reagents for Oxidative Dehydrogenation of Indolines

Substrate Reagent/Catalyst Conditions Product Yield Reference
Indoline Manganese Dioxide (MnO₂) Benzene, Reflux Indole 59% researchgate.net
Indoline Palladium Dichloride (PdCl₂) Methanol/Triethylamine Indole 83% researchgate.net
N-H Indolines Pd(II) catalyst, O₂ Mild Conditions Indoles - nih.gov
3° Indolines [Ru(phd)₃]²⁺ complex, O₂ - Indoles - researchgate.net

Multicomponent Reaction Approaches Incorporating Indoline Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govarkat-usa.org The indoline scaffold can be incorporated into MCRs to generate libraries of structurally diverse and potentially bioactive compounds. researchgate.netnih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable. nih.govarkat-usa.org Although the indole nucleus has been somewhat under-represented as an MCR partner, strategies have been developed to utilize its reactivity. nih.govarkat-usa.org For instance, indole derivatives can participate in Mannich-type reactions, where an indole, an aldehyde, and an amine condense to form a new functionalized product. arkat-usa.org Similarly, the Ugi four-component reaction, which involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, can be adapted to include indole-containing starting materials to build complex heterocyclic systems. nih.gov These strategies provide a convergent and atom-economical pathway to highly functionalized molecules built upon an indoline or indole core. researchgate.net

Transition Metal-Catalyzed Synthetic Routes to this compound Systems

Transition metal catalysis offers a diverse and efficient toolkit for the synthesis of the indoline ring system. Catalysts based on palladium, copper, and iridium are particularly prominent, enabling reactions such as C-H activation, cross-coupling, and intramolecular cyclization.

Palladium Catalysis: Palladium catalysts are extensively used for the synthesis of indoles and indolines via intramolecular cyclization. organicreactions.orgnih.govmdpi.com One powerful strategy is the intramolecular C-H amination of β-arylethylamine substrates. organic-chemistry.org In this approach, a directing group, such as picolinamide, attached to the amine facilitates the palladium-catalyzed cyclization onto an ortho C(sp²)-H bond of the aryl ring to form the indoline structure. organic-chemistry.org This method is characterized by high efficiency and mild reaction conditions. organic-chemistry.org Another key palladium-catalyzed route is the intramolecular Heck reaction, where N-vinyl or N-allyl-2-haloanilines undergo cyclization to form indoles and, by extension, reduced indoline derivatives. rsc.org

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative for constructing the indoline C-N bond. The Ullmann C-N coupling is a classic example, and modern variations have enabled its use in enantioselective synthesis. acs.org For instance, the copper-catalyzed asymmetric desymmetrization of 1,3-bis(2-iodoaryl)propan-2-amines can produce chiral indolines in high yields and excellent enantiomeric excesses. acs.org Furthermore, tandem processes that combine a Chan-Lam N-arylation with a subsequent intramolecular cross-dehydrogenative coupling (CDC) reaction have been developed. nih.gov This one-pot method allows for the synthesis of multisubstituted indoles from arylboronic acids and aminoacrylates, which can then be reduced to the corresponding indolines. nih.gov

Iridium Catalysis: Iridium catalysts have emerged as powerful tools for C-H functionalization and amination reactions. acs.org Iridium(III)-catalyzed regioselective C-7 amination of indolines using organic azides as the nitrogen source allows for direct functionalization of the indoline core at a typically unreactive position. acs.org This reaction proceeds with high catalytic activity even at room temperature. acs.org Additionally, iridium catalysts are effective in the N-allylation of indoles, which can produce precursors for further transformations into complex indoline-containing structures. nih.gov These catalysts can achieve high regioselectivity and enantioselectivity, providing access to chiral N-allylindoles from linear allylic carbonates. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Routes to Indoline Systems

Metal Catalyst Reaction Type Substrate Example Key Features Reference
Palladium Intramolecular C-H Amination Picolinamide-protected β-arylethylamine High efficiency, mild conditions, directing group assisted organic-chemistry.org
Palladium Intramolecular Heck Cyclization N-allyl-2-haloaniline Forms 3-methylated indolines rsc.org
Copper Intramolecular Ullmann C-N Coupling 1,3-bis(2-iodoaryl)propan-2-amine Enantioselective, desymmetrization acs.org
Copper Chan-Lam N-arylation / CDC Arylboronic acid + aminoacrylate One-pot tandem reaction nih.gov
Iridium C-7 C-H Amination N-protected indoline + organic azide High regioselectivity, functionalization of the indoline core acs.org
Iridium Enantioselective N-Allylation Indole + allylic carbonate Access to chiral N-substituted indolines nih.gov

Reactivity Patterns of the Indoline Nitrogen and Ring Carbons

The reactivity of the this compound core is dictated by the interplay between the electron-donating character of the nitrogen atom and the benzyloxy group, and the aromaticity of the benzene ring. This results in a nuanced reactivity profile, with both the nitrogen and specific carbon atoms of the ring participating in chemical reactions.

Electrophilic Substitution on the Indoline Ring System

The benzene ring of the indoline system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the adjacent nitrogen atom. The 6-benzyloxy group, being an ortho-, para-directing activator, further enhances the electron density of the aromatic ring, particularly at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and formylation. For instance, in a related 6-methoxyindoline derivative, nitration has been shown to occur, suggesting that this compound would undergo similar transformations. The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is another pertinent example of electrophilic substitution that indoline systems can undergo. wikipedia.orgorganic-chemistry.orgijpcbs.com The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile, attacking the electron-rich aromatic ring. chemistrysteps.com Given the electronic properties of this compound, this reaction is expected to proceed, likely at the C7 or C5 position, due to the directing effects of the nitrogen and the benzyloxy group.

The general mechanism for electrophilic aromatic substitution on the indoline ring involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comlibretexts.orgunacademy.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. libretexts.org

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophileExpected Major Product(s)
NitrationNO₂+5-Nitro-6-(benzyloxy)indoline and/or 7-Nitro-6-(benzyloxy)indoline
BrominationBr+5-Bromo-6-(benzyloxy)indoline and/or 7-Bromo-6-(benzyloxy)indoline
Vilsmeier-HaackVilsmeier ReagentThis compound-7-carbaldehyde and/or this compound-5-carbaldehyde

Nucleophilic Reactivity of Indoline Derivatives

The nitrogen atom of the indoline ring possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many reactions of indolines, most notably N-acylation. nih.govresearchgate.netclockss.org This reaction involves the attack of the indoline nitrogen on an acylating agent, such as an acid chloride or a thioester, to form an N-acylindoline. nih.gov The reaction is often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

While the carbon atoms of the indoline ring are generally electron-rich and thus not susceptible to direct nucleophilic attack, they can be rendered electrophilic through appropriate functionalization. For example, the introduction of a halogen atom onto the aromatic ring would make that position susceptible to nucleophilic aromatic substitution, although specific examples involving this compound are not prevalent in the literature.

Electronic and Steric Influence of the Benzyloxy Substituent on Indoline Reactivity

The benzyloxy group at the C6 position exerts significant electronic and steric effects that modulate the reactivity of the indoline system.

Electronic Influence: The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This activating effect is particularly pronounced at the ortho (C5) and para (C7, relative to the oxygen) positions. Consequently, electrophilic substitution reactions are expected to be faster and occur under milder conditions compared to unsubstituted indoline.

Steric Influence: The benzyloxy group is sterically demanding. This bulkiness can hinder the approach of reagents to the adjacent C5 and C7 positions. This steric hindrance can influence the regioselectivity of reactions. For instance, in C-H functionalization reactions at the C7 position, the steric bulk of substituents at other positions can play a crucial role in directing the reaction. While the benzyloxy group at C6 might be expected to disfavor reactions at C5 and C7 due to steric clash, the electronic activation at these positions often overrides this effect, particularly with smaller electrophiles. In cases where both C5 and C7 are electronically activated, the less sterically hindered position may be favored.

C-H Functionalization Strategies on the Indoline Core

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of indolines, C-H functionalization of the carbocyclic ring, particularly at the C7 position, has been a subject of intense research.

Transition metal catalysis, especially with rhodium and palladium, has been instrumental in achieving regioselective C-H activation. nih.govconsensus.appmdpi.comresearchgate.net These reactions typically employ a directing group on the indoline nitrogen, which coordinates to the metal center and positions it in proximity to the target C-H bond. While specific examples detailing the C-H functionalization of this compound are not extensively documented, studies on variously substituted indolines provide a strong basis for predicting its behavior. For instance, rhodium(III)-catalyzed C-H amidation of indolines has been successfully applied to substrates with substituents on the benzene ring, demonstrating the versatility of this approach. nih.gov It is anticipated that this compound, when appropriately N-functionalized with a directing group, would undergo C7-functionalization.

Table 2: Representative C-H Functionalization Reactions of Substituted Indolines
CatalystDirecting GroupCoupling PartnerPosition Functionalized
[Rh(III)]AmideDioxazoloneC7
[Pd(II)]Carboxylic AcidBenzyl AlcoholC3
[Rh(III)]CarbamoylAlkeneC7

Intramolecular and Intermolecular Cycloaddition Reactions Involving the Indoline Moiety

The indoline scaffold can participate in cycloaddition reactions, providing access to complex polycyclic architectures. The benzenoid ring of this compound can act as a diene in Diels-Alder reactions, particularly when the indoline nitrogen is part of a more extended conjugated system. The electron-donating benzyloxy group would be expected to increase the HOMO energy of the diene system, thereby accelerating reactions with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org

1,3-dipolar cycloadditions are another important class of reactions for the construction of five-membered heterocyclic rings. chesci.commdpi.comnih.gov Azomethine ylides or nitrones generated from indoline derivatives can react with various dipolarophiles. The electronic nature of the 6-benzyloxy)indoline would likely influence the reactivity of the 1,3-dipole and the regioselectivity of the cycloaddition. Dearomative cycloaddition reactions of indoles have also been reported, leading to the formation of fused indoline structures. rsc.orgacs.orgnih.gov

Proposed Reaction Mechanisms for Key Transformations

The transformations discussed above proceed through well-established mechanistic pathways.

Electrophilic Aromatic Substitution: As previously mentioned, this proceeds via the formation of a resonance-stabilized arenium ion intermediate. The rate-determining step is the initial attack of the aromatic ring on the electrophile, which disrupts aromaticity. masterorganicchemistry.comlibretexts.orgunacademy.com

Rhodium-Catalyzed C-H Activation: The generally accepted mechanism for rhodium(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway. mdpi.comacs.org The directing group on the indoline nitrogen coordinates to the rhodium center, leading to the formation of a cyclometalated intermediate. This intermediate then reacts with the coupling partner, followed by reductive elimination to afford the product and regenerate the active catalyst.

Pictet-Spengler Reaction: While not a direct reaction of this compound itself, tryptamine derivatives bearing this substituent would be expected to undergo the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion. wikipedia.orgnih.govnrochemistry.com Subsequent intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, followed by deprotonation, yields a tetrahydro-β-carboline. nih.gov The reaction can proceed via initial attack at either the C2 or C3 position of the indole, with the latter often leading to a spiroindolenine intermediate that rearranges to the final product. nih.govnih.gov

Advanced Derivatization and Functionalization Strategies of 6 Benzyloxy Indoline

N-Functionalization of the Indoline (B122111) Nitrogen Atom

The secondary amine of the indoline ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's steric and electronic properties, as well as its biological activity.

N-alkylation and N-acylation are fundamental transformations for modifying the indoline nitrogen. These reactions are typically achieved through nucleophilic substitution, where the indoline nitrogen acts as the nucleophile.

Alkylation of the indoline nitrogen can be accomplished using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base to deprotonate the nitrogen and enhance its nucleophilicity. Iron-catalyzed N-alkylation of indolines with a range of alcohols has been shown to be an efficient process. nih.gov For instance, the reaction of indoline with benzyl (B1604629) alcohol in the presence of a tricarbonyl(cyclopentadienone) iron complex yields the corresponding N-benzylindoline. While direct examples with 6-(benzyloxy)indoline are not prevalent in the cited literature, the methodology is broadly applicable to substituted indolines. nih.gov

Acylation of the indoline nitrogen introduces a carbonyl group, which can serve as a precursor for further transformations or as a key structural element in biologically active molecules. Acyl chlorides and acid anhydrides are common acylating agents, typically used in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed, offering a mild and functional group tolerant method. beilstein-journals.org This approach, proceeding via a base-promoted deprotonation followed by nucleophilic substitution, provides a viable route to N-acylindoles and can be conceptually extended to indoline substrates. beilstein-journals.org

Reaction TypeReagent/CatalystConditionsProductYieldReference
N-AlkylationR-X (Alkyl Halide), BaseVariesN-Alkyl-6-(benzyloxy)indoline-General Method
N-AlkylationR-OH, Iron CatalystTrifluoroethanol, 110 °CN-Alkylindoline31–99% nih.gov
N-AcylationRCOCl, BaseVariesN-Acyl-6-(benzyloxy)indoline-General Method
N-AcylationThioester, Cs₂CO₃Xylene, 140 °CN-AcylindoleModerate to Good beilstein-journals.org

Annulation reactions involving the indoline nitrogen lead to the construction of fused polycyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures. These transformations often involve a sequence of reactions that form one or more new rings fused to the indoline core.

One strategy for constructing N-fused polycyclic indolines involves a reduction/cyclization cascade reaction. rwth-aachen.deresearchgate.net This approach utilizes nitro-substituted precursors that, upon reduction, generate an amine that can undergo an intramolecular dearomatizing cyclization onto an activated indole (B1671886) C2 position. rwth-aachen.de While this specific cascade starts from an indole, the concept of intramolecular cyclization onto the indoline core is a key strategy.

Another approach involves the [3+2] annulation of indoles with 2-alkoxycyclopropanoate esters, which can lead to the formation of a new five-membered ring fused at the C2 and C3 positions. nih.gov While this reaction primarily focuses on the indole form, it highlights the potential for cycloaddition strategies in building complex indoline-based polycycles. Transition metal-catalyzed dehydrogenative C–H/N–H coupling reactions have also emerged as a powerful tool for synthesizing indolines via inter- or intramolecular annulation. nih.gov These methods often require stoichiometric oxidants but offer a direct route to fused systems. nih.gov

Annulation TypeReactantsCatalyst/ConditionsProduct TypeReference
Reduction/Cyclization CascadeN-Acylindoles with nitro groupFe/HCl or Cu(OTf)₂/TfOHN-fused polycyclic indolines rwth-aachen.deresearchgate.net
[3+2] AnnulationIndoles, 2-alkoxycyclopropanoate estersLewis AcidC2,C3-fused indolines nih.gov
[3+3] and [4+2] Annulation2,3-Dioxopyrrolidines, 3-Alkylidene oxindolesOrganocatalystFused dihydropyrrolidones nih.gov

Functionalization at Exocyclic and Endocyclic Carbon Positions (C-2, C-3, C-4, C-5, C-7)

Functionalization of the carbon framework of this compound allows for the introduction of diverse substituents and the construction of more complex molecular architectures. Regioselectivity is a key challenge in these transformations due to the multiple reactive sites on the indoline ring.

The formation of new carbon-carbon bonds at specific positions on the indoline ring is crucial for building molecular complexity. Several methods have been developed to achieve regioselective functionalization.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgniscpr.res.inwikipedia.org This reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (like DMF) and phosphorus oxychloride, can be used to introduce a formyl group at the C-7 position of the indoline ring. nih.gov The electron-donating nature of the benzyloxy group at the C-6 position is expected to activate the aromatic ring, directing the electrophilic substitution to the adjacent C-7 position.

The Mannich reaction is another important C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of indoles and indolines, the Mannich reaction can be used to introduce an aminomethyl group, typically at the C-3 position of indoles due to the high nucleophilicity of this position. nih.govoarjbp.com For indoline, the aromatic ring can also act as the nucleophile, and the regioselectivity will be influenced by the substitution pattern.

The introduction of heteroatoms such as halogens, nitrogen, or sulfur onto the indoline core can significantly alter the physicochemical and biological properties of the molecule.

A notable example of regioselective halogenation is the Rh(III)-catalyzed C-7 halogenation of N-pyrimidyl indolines. researchgate.net This method utilizes N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine specifically at the C-7 position. The reaction proceeds via a C-H activation mechanism directed by the N-pyrimidyl group. This strategy demonstrates excellent regioselectivity and functional group tolerance. researchgate.net

Reaction TypePositionReagentsCatalyst/ConditionsProductYieldReference
Vilsmeier-Haack FormylationC-7DMF, POCl₃-7-Formyl-6-(benzyloxy)indoline- organic-chemistry.orgnih.gov
Mannich Reaction-Formaldehyde, Amine-Aminomethylated indoline- wikipedia.orgnih.gov
Halogenation (Cl, Br, I)C-7NCS, NBS, NIS[RhCp*Cl₂]₂, AgSbF₆7-Halo-N-pyrimidylindolineGood to Excellent researchgate.net

Side Chain Modifications Involving the Benzyloxy Moiety

The benzyloxy group at the C-6 position is not merely a passive substituent; it can be strategically manipulated. The most common transformation is the cleavage of the benzyl ether to unmask the 6-hydroxyindoline, which can then be used in subsequent reactions.

Debenzylation is typically achieved through catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). youtube.com This method is generally high-yielding and clean, producing toluene (B28343) as a byproduct. youtube.com However, it is not compatible with other reducible functional groups in the molecule. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidizing agents, though these conditions may lack selectivity. organic-chemistry.org More recently, visible-light-mediated oxidative debenzylation using DDQ has been developed, offering a milder alternative that is compatible with a wider range of functional groups.

Besides cleavage, the benzyl group itself can be a site for functionalization, although this is less common. Reactions such as electrophilic aromatic substitution on the benzyl ring could introduce further diversity, provided that the reaction conditions are compatible with the indoline core.

Reaction TypeReagents/CatalystConditionsProductReference
DebenzylationH₂, Pd/C-6-Hydroxyindoline youtube.com
DebenzylationBCl₃·SMe₂CH₂Cl₂ or Ether6-Hydroxyindoline organic-chemistry.org
Oxidative DebenzylationDDQ, Visible Light-6-Hydroxyindoline organic-chemistry.org

Generation of Polycyclic and Fused Indoline Scaffolds from this compound Precursors

The construction of polycyclic and fused indoline frameworks is a significant area of synthetic chemistry, as these rigid structures are central to numerous natural products and pharmaceuticals. rwth-aachen.depolimi.it Starting from this compound, several modern synthetic methodologies, such as cycloaddition and cascade reactions, can be employed to build additional rings onto the core structure. The electron-donating nature of the 6-benzyloxy group can influence the reactivity of the indole nucleus, making it a suitable partner in various dearomatization strategies that transform the planar indole system into complex three-dimensional scaffolds. polimi.itnih.gov

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for forming multiple carbon-carbon and carbon-heteroatom bonds in a single step, leading to the rapid assembly of complex ring systems. Indoles, including derivatives like this compound, can participate as dienes or dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions.

[4+2] Cycloadditions: Zinc(II)-catalyzed formal [4+2] cycloadditions between indoles and 1,2-diaza-1,3-dienes have been shown to produce tetracyclic fused indoline heterocycles. nih.gov This method benefits from high step- and atom-economy and broad substrate scope. nih.gov The electronic character of the indole substrate is suitable for this transformation, suggesting that the electron-rich this compound would be a competent substrate. nih.gov

[3+2] Cycloadditions: Divergent strategies allow for formal [3+2] cycloadditions using the same catalyst system but by tuning substrate substituents, leading to different fused scaffolds like tetrahydropyrrolo[2,3-b]indoles. polimi.itnih.gov This reactivity switch is guided by the electronic and steric properties of the substrates. polimi.it

Indolyne Cycloadditions: The generation of indolynes, highly reactive intermediates, provides another route to fused systems. Cycloadditions involving 6,7-indolynes have demonstrated remarkable regioselectivity, which is influenced by the electronic nature of the reaction partner. nih.gov

Cascade Reactions:

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, offer an efficient pathway to complex molecules from simple precursors. rsc.org These reactions are prized for their efficiency, minimizing the need for purification of intermediates and reducing waste.

A notable strategy involves a reduction/cyclization cascade. rwth-aachen.deresearchgate.net In this approach, an appropriately substituted N-acyl indole precursor undergoes reduction of a nitro group to an amine, which then participates in an intramolecular dearomatizing cyclization onto the C2 position of the indole core. rwth-aachen.deresearchgate.net This key cyclization step can be catalyzed by Lewis acids such as Copper(II) triflate (Cu(OTf)₂) or Brønsted acids like trifluoromethanesulfonic acid (TfOH). rwth-aachen.deresearchgate.net This methodology has been successfully applied to synthesize N-fused polycyclic indolines, including the core structures of alkaloids like tryptanthrin. rwth-aachen.deresearchgate.net The tolerance of this reaction to various substituents on the indole ring, including methoxy (B1213986) groups, suggests its applicability to this compound precursors. rwth-aachen.de

Table 1: Methodologies for the Synthesis of Polycyclic and Fused Indoline Scaffolds
Reaction TypeKey Reagents/CatalystsReactant TypeResulting ScaffoldReference
[4+2] CycloadditionZn(II) catalystIndole and 1,2-diaza-1,3-dieneTetrahydro-1H-pyridazino[3,4-b]indole nih.gov
[3+2] CycloadditionZn(II) catalystIndole and 1,2-diaza-1,3-dieneTetrahydropyrrolo[2,3-b]indole polimi.itnih.gov
Reduction/Cyclization CascadeFe/HCl, then Cu(OTf)₂ or TfOHN-Acyl indole with nitroaryl groupN-fused polycyclic indoline rwth-aachen.deresearchgate.net
Interrupted Fischer IndolizationMildly acidic conditionsHydrazine and latent aldehydeFused indoline (e.g., Furoindoline) nih.gov

Stereoselective and Enantioselective Syntheses of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral indolines is of paramount importance, as the biological activity of many therapeutic agents is dependent on their specific three-dimensional structure. This compound derivatives can be functionalized to create one or more stereocenters using modern asymmetric synthesis techniques.

Catalytic Asymmetric Methods:

Catalytic enantioselective reactions are highly efficient for creating chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

C-H Insertion: The intramolecular C-H insertion of donor/donor carbenes, catalyzed by chiral rhodium complexes, is a powerful method for forming the C2-C3 bond of the indoline ring, creating two stereogenic centers simultaneously. nih.gov This strategy has been used to synthesize a variety of fused indolines with high levels of diastereo- and enantioselectivity. nih.gov The versatility of this method suggests it could be adapted for suitably functionalized this compound precursors.

Alkene Hydroamination: Enantioselective copper-catalyzed hydroamination provides a complementary route to chiral 2-methylindolines from N-sulfonyl-2-allylaniline substrates. nih.gov This intramolecular cyclization proceeds with high enantioselectivity (up to 90% ee), offering a reliable method for installing a chiral center at the C2 position. nih.gov

Gold-Catalyzed Cyclization: The diastereoselective gold-catalyzed cyclization of alkyne-tethered indoles derived from a chiral precursor like pyroglutamic acid allows for the synthesis of enantiomerically pure tricyclic indolines. nih.gov This approach leverages a chiral starting material to control the stereochemical outcome of the key cyclization step. nih.gov

Use of Chiral Auxiliaries:

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction toward a specific stereochemical outcome. While specific examples utilizing this compound are not prominent, the principle is broadly applicable. For instance, an N-acyl derivative of this compound could be prepared using a chiral acylating agent, and subsequent reactions at the C2 or C3 positions would be influenced by the steric and electronic properties of the auxiliary, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved to yield the chiral indoline derivative.

Table 2: Strategies for Stereoselective Synthesis of Chiral Indoline Derivatives
MethodologyCatalyst/AuxiliaryTransformationKey FeatureReference
Intramolecular C-H InsertionChiral Rhodium(II) catalystsForms C2-C3 bond, creating two stereocentersHigh diastereo- and enantioselectivity nih.gov
Intramolecular Alkene HydroaminationChiral Copper(II)-box complexesForms chiral 2-substituted indolinesHigh enantiomeric excess (ee) nih.gov
Diastereoselective CyclizationAchiral Gold catalyst with chiral precursorForms enantiopure tricyclic indolinesStereocontrol from chiral starting material nih.gov
Radical DimerizationChiral Brønsted AcidStereoselective coupling of tryptaminesForms enantioenriched pyrroloindolines nih.gov

Spectroscopic and Advanced Characterization of 6 Benzyloxy Indoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the complete structural elucidation of 6-(benzyloxy)indoline derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals that are characteristic of its unique structural components. The aliphatic protons of the indoline (B122111) ring typically appear as triplets in the range of δ 3.0-4.0 ppm. The benzyloxy moiety is readily identified by a sharp singlet corresponding to the two benzylic methylene (B1212753) protons (-O-CH₂ -Ph), which typically resonates around δ 5.0 ppm. The five protons of the benzyl (B1604629) group's phenyl ring usually appear as a multiplet between δ 7.2 and 7.5 ppm. The aromatic protons on the indoline core are observed in the region of δ 6.5-7.5 ppm, with their specific chemical shifts and splitting patterns being dependent on the substitution pattern. For the parent this compound, the proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
N-H Variable Broad Singlet
C2-H₂ ~3.1 Triplet
C3-H₂ ~3.6 Triplet
O-CH₂-Ph ~5.1 Singlet
C4-H, C5-H, C7-H 6.7 - 7.2 Multiplet/Doublets

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the carbon atoms of the this compound scaffold give rise to a series of signals that confirm the molecular structure. The aliphatic carbons of the indoline ring, C2 and C3, are found in the upfield region of the spectrum. The benzylic carbon (-O-C H₂-Ph) typically appears around δ 70-71 ppm. The aromatic carbons of both the indoline nucleus and the benzyl group resonate in the downfield region (δ 100-160 ppm). The carbon atom C6, which is attached to the ether oxygen, is significantly deshielded and appears at approximately δ 155 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C2 ~29
C3 ~50
O-C H₂-Ph ~71
C4, C5, C7 100 - 125
Aromatic C (Indoline & Benzyl) 127 - 138
C3a, C7a 130 - 152

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons on C2 and C3, confirming the integrity of the five-membered ring. It would also reveal the connectivity between adjacent aromatic protons on the indoline and benzyl rings. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (¹J-coupling). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the singlet at ~5.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~71 ppm in the ¹³C spectrum, confirming the identity of the benzylic group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (²J and ³J-coupling). emerypharma.com This is particularly valuable for identifying quaternary carbons and piecing together different fragments of the molecule. A key correlation in the HMBC spectrum of this compound would be a cross-peak between the benzylic methylene protons (~5.1 ppm) and the C6 carbon of the indoline ring (~155 ppm), which unequivocally confirms the position of the benzyloxy substituent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The characteristic IR absorptions for this compound include:

N-H Stretch : A moderate to sharp absorption band around 3400 cm⁻¹ is indicative of the N-H bond of the secondary amine in the indoline ring. mdpi.comresearchgate.net

C-H Stretch (Aromatic) : Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching of the aromatic rings. libretexts.org

C-H Stretch (Aliphatic) : Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene groups in the indoline ring and the benzylic group. libretexts.org

C=C Stretch (Aromatic) : Several medium to strong absorptions in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-O Stretch (Ether) : A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₂) is typically observed in the 1220-1260 cm⁻¹ region. jcsp.org.pk

C-N Stretch : The stretching vibration for the C-N bond of the indoline ring is typically found in the 1180-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 N-H (secondary amine) Stretch
3030 - 3100 C-H (aromatic) Stretch
2850 - 2960 C-H (aliphatic) Stretch
1450 - 1610 C=C (aromatic) Stretch
1220 - 1260 C-O (aryl-alkyl ether) Asymmetric Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound derivatives and to gain structural insights from their fragmentation patterns under ionization.

For the parent compound, this compound (C₁₅H₁₅NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 225. The fragmentation of benzyl ethers is well-characterized. scribd.comstudylib.net A predominant fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) or its rearranged tropylium ion equivalent. youtube.com This fragment typically produces a very intense peak, often the base peak, at m/z 91. chemicalbook.com The loss of the benzyl group from the molecular ion would result in a fragment ion [M-91]⁺ at m/z 134, corresponding to a 6-hydroxyindoline radical cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the compound with a high degree of confidence. researchgate.net For this compound, with a molecular formula of C₁₅H₁₅NO, the calculated exact mass is 225.11536 u. An HRMS measurement confirming a mass very close to this value (typically within 5 ppm) would validate the assigned molecular formula and distinguish it from other potential structures with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized derivatives in research. acs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the qualitative assessment of product purity and the preparative separation of compounds from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for the analysis of indoline and indole (B1671886) derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound derivatives and for their preparative separation. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For indole and indoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. cetjournal.itnih.gov In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. nih.govsielc.com The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase; more nonpolar compounds are retained longer on the column.

A typical HPLC method for a related compound, 5-benzyloxy-indole, utilizes a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The purity of reaction products can be effectively monitored, with analytical chromatograms showing distinct peaks for the starting materials, intermediates, and the final product. The area of each peak corresponds to the relative concentration of that component, allowing for quantitative purity assessment. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Indole/Indoline Derivatives

ParameterConditionPurpose
Column C8 or C18, 3-5 µm particle sizeProvides a nonpolar stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradientThe solvent that carries the sample through the column; a gradient allows for the elution of compounds with a wide range of polarities. cetjournal.it
Modifier Trifluoroacetic acid (TFA) or Formic Acid (0.1%)Improves peak shape and resolution by controlling the ionization state of the analytes. cetjournal.it
Flow Rate 0.5 - 1.5 mL/minDetermines the speed of the separation and analysis time.
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm)Monitors the elution of compounds that absorb UV light, common for aromatic systems like indoles. nih.gov
Temperature 25 - 40 °CAffects viscosity of the mobile phase and interaction kinetics, can improve separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suited for volatile and thermally stable compounds. For many indole derivatives, derivatization may be necessary to increase their volatility and thermal stability. nih.govmdpi.com This often involves converting polar functional groups like -NH and -OH into less polar silyl derivatives (e.g., trimethylsilyl, TMS). mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. notulaebotanicae.ro The column, often coated with a nonpolar stationary phase like HP-5MS (a phenyl-substituted polysiloxane), separates the components based on their boiling points and interactions with the phase. notulaebotanicae.ro As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint.

The analysis of indole alkaloids, for example, has been successfully performed using GC-MS, allowing for the identification of numerous individual components within a complex mixture. notulaebotanicae.ro The retention time from the GC and the fragmentation pattern from the MS provide high confidence in the identification of the this compound derivative and any impurities.

Table 2: Typical GC-MS Parameters for Analysis of Indole Derivatives

ParameterConditionPurpose
Column HP-5MS capillary column (e.g., 30 m x 0.25 mm)A common, robust column for separating a wide range of semi-volatile organic compounds. notulaebotanicae.ro
Carrier Gas Helium at ~1 mL/minAn inert gas to move the sample through the column. notulaebotanicae.ro
Injector Temp. 250 - 280 °CEnsures rapid vaporization of the sample upon injection. notulaebotanicae.ro
Oven Program Temperature gradient (e.g., 60 °C to 280 °C)A programmed temperature ramp allows for the separation of compounds with different boiling points. notulaebotanicae.ro
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching. notulaebotanicae.ro
Mass Range 40 - 550 m/zThe range of mass-to-charge ratios scanned by the detector, covering the expected fragments of the target molecule. notulaebotanicae.ro

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For novel this compound derivatives, obtaining a single-crystal structure provides unambiguous proof of constitution, configuration, and conformation. It reveals detailed information about bond lengths, bond angles, and torsional angles within the molecule.

The process requires growing a high-quality single crystal of the compound, which can sometimes be challenging. nih.gov This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved. mdpi.com

Crystallographic data for related indole structures provide insight into the kind of information that can be obtained. For example, the analysis of a substituted bi-indole compound revealed a triclinic crystal system and a P-1 space group, with specific unit cell dimensions (a, b, c) and angles (α, β, γ). nih.gov Such studies also elucidate intermolecular interactions, like hydrogen bonds and π-stacking, which govern how the molecules pack together in the crystal lattice. nih.govacs.org This information is vital for understanding the solid-state properties of the material.

Table 3: Representative Crystal Data for a Substituted Indole Derivative

ParameterValueDescription
Crystal System TriclinicA crystal system described by three unequal axes with unequal angles between them. nih.gov
Space Group P-1Defines the symmetry elements present within the unit cell. mdpi.com
a (Å) 5.9308Length of the 'a' axis of the unit cell. mdpi.com
b (Å) 10.9695Length of the 'b' axis of the unit cell. mdpi.com
c (Å) 14.7966Length of the 'c' axis of the unit cell. mdpi.com
α (°) 100.501Angle between the 'b' and 'c' axes. mdpi.com
β (°) 98.618Angle between the 'a' and 'c' axes. mdpi.com
γ (°) 103.818Angle between the 'a' and 'b' axes. mdpi.com
Volume (ų) 900.07The volume of a single unit cell. mdpi.com
Z 4The number of molecules per unit cell. mdpi.com

Computational and Theoretical Investigations of 6 Benzyloxy Indoline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 6-(Benzyloxy)indoline. niscpr.res.injmaterenvironsci.com These studies provide a foundational understanding of how the molecule behaves in chemical reactions by analyzing its electron distribution and orbital energies. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. pku.edu.cnnih.gov

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, the presence of the electron-rich indoline (B122111) nucleus and the electron-donating benzyloxy group at the C6 position significantly influences its electronic properties. The nitrogen atom of the indoline ring and the oxygen atom of the benzyloxy group contribute lone pairs of electrons, which are expected to raise the energy of the HOMO, thereby enhancing the molecule's nucleophilic character. researchgate.net Computational studies on similar substituted indole (B1671886) and quinoline (B57606) derivatives confirm that such substitutions modulate the HOMO-LUMO energies. nih.govmdpi.comnih.gov

Below is a representative table of FMO properties calculated for a substituted indole scaffold, illustrating the typical energy values obtained from DFT calculations.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Indole Scaffold
ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
HOMO-LUMO Gap (ΔE)4.65Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. MEP maps are color-coded to indicate different potential values: red regions signify negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (low electron density), indicating sites prone to nucleophilic attack. mdpi.com

In the case of this compound, an MEP map would be expected to show regions of high electron density (red) concentrated around the nitrogen atom of the indoline ring and the oxygen atom of the benzyloxy ether linkage, due to their lone pairs of electrons. The aromatic rings would also exhibit significant negative potential. These electron-rich areas represent the primary nucleophilic centers of the molecule. Conversely, the hydrogen atoms, particularly the N-H proton of the indoline ring, would appear as regions of positive potential (blue), marking them as potential sites for deprotonation or interaction with nucleophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for deciphering complex reaction mechanisms, providing detailed information on the energetic and structural changes that occur as reactants are converted into products. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition states, and calculate the energy barriers that govern reaction rates. copernicus.org

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. copernicus.org Characterizing the geometry and energy of the TS is fundamental to understanding a reaction's mechanism and kinetics. Computational methods can locate these transient structures, which are impossible to isolate experimentally. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of the reaction. copernicus.org A lower activation energy corresponds to a faster reaction.

For reactions involving the indoline scaffold, such as its synthesis or subsequent functionalization, DFT calculations can model the bond-breaking and bond-forming processes. For instance, in the copper-catalyzed synthesis of indoles from N-aryl enaminones, computational studies have identified the rate-determining step as the C-C bond-forming cyclization, elucidating the crucial role of the catalyst in lowering the activation barrier. nih.govresearchgate.net

The table below provides an example of calculated activation energies for key steps in a reaction involving the indole nucleus, illustrating how computational chemistry quantifies reaction barriers.

Table 2: Representative Calculated Activation Energies for Indole Reactions
Reaction StepSystemActivation Energy (Ea) (kcal/mol)
H-abstraction from N-HIndole + OH radical-1.7
OH addition to C2Indole + OH radical-2.5
Ring Cyclization (C-C formation)N-aryl enaminone (Cu-catalyzed)20.5

By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction pathway, showing the relative stabilities of all species involved and the energy barriers connecting them. nih.govcopernicus.org Such profiles are invaluable for comparing competing reaction pathways and understanding selectivity. For example, computational studies on the synthesis of 6,7-indolyne precursors, which can be derived from 6-(benzyloxy)indole, have been used to understand the regioselectivity of subsequent nucleophilic additions. nih.gov Similarly, mechanistic studies on the regiodivergent hydroindolation of indoles have used computational insights to propose distinct pathways for Markovnikov and anti-Markovnikov products. mdpi.com

Molecular Docking and Binding Affinity Predictions for Derivatized Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds and predict their binding affinity for a specific biological target. nih.gov The this compound core serves as a valuable scaffold that can be chemically modified to create a library of derivatives for such in silico screening. acs.org

The docking process involves placing the ligand in the binding site of the receptor and evaluating its orientation and conformation using a scoring function. nih.govbiorxiv.org The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction and higher binding affinity. acs.orgnih.gov These predictions help prioritize compounds for synthesis and experimental testing.

Indoline-based scaffolds have been successfully investigated as inhibitors for various enzymes. acs.orgnih.govresearchgate.net For example, in the design of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, molecular docking was used to guide the optimization of indoline derivatives. acs.org Docking studies revealed key interactions, such as hydrogen bonds and van der Waals contacts, between the indoline moiety and amino acid residues in the enzyme's active site, explaining the observed biological activity. acs.org

The following table presents representative docking results for indoline derivatives against a protein target, showcasing the type of data generated in these computational studies.

Table 3: Representative Molecular Docking Data for Indoline Derivatives
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Indoline Derivative A5-Lipoxygenase (5-LOX)-8.5Gln363, Tyr181, His372
Indoline Derivative BCyclin-Dependent Kinase 2 (CDK2)-9.2Leu83, Glu81, Phe80
Quinoline Derivative CEGFR Tyrosine Kinase-9.7Met793, Lys745, Thr790

Prediction of Key Physicochemical Parameters and Molecular Descriptors

The prediction of physicochemical properties is a cornerstone of modern drug discovery and chemical research, allowing for the early assessment of a molecule's potential behavior in biological systems. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic distribution. These parameters are instrumental in building quantitative structure-activity relationship (QSAR) models. For this compound, a range of key descriptors has been calculated using computational algorithms to forecast its properties.

These predicted values, summarized in the table below, provide a comprehensive profile of the molecule. For instance, the octanol-water partition coefficient (LogP) is a critical measure of lipophilicity, which influences membrane permeability and solubility. The Topological Polar Surface Area (TPSA) is another vital descriptor that correlates strongly with passive molecular transport through membranes. Other parameters, such as the number of hydrogen bond donors and acceptors, and the count of rotatable bonds, define the molecule's potential for specific interactions and its conformational flexibility.

Predicted Physicochemical Properties and Molecular Descriptors for this compound The following data is computationally predicted and has not been experimentally verified.

Parameter/DescriptorPredicted ValueSignificance in Molecular Behavior
Molecular Formula C₁₅H₁₅NODefines the elemental composition of the molecule.
Molecular Weight 225.29 g/mol Influences diffusion rates and transport across membranes.
LogP (Octanol/Water) 3.52Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.
Topological Polar Surface Area (TPSA) 21.26 ŲSuggests excellent capacity to permeate the blood-brain barrier.
Hydrogen Bond Donors 1The secondary amine in the indoline ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 3Indicates significant conformational flexibility, primarily in the benzyloxy side chain.
pKa (Most Basic) 4.85Refers to the predicted acidity constant of the protonated indoline nitrogen, indicating it is weakly basic.
Solubility (LogS) -4.10Predicts low solubility in water, consistent with the high LogP value.

Conformational Analysis and Stereochemical Insights from Molecular Modeling

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have varying energy levels, and understanding the most stable (lowest energy) conformations is key to predicting how a molecule will interact with biological targets.

The structure of this compound possesses significant flexibility, primarily due to three key rotatable single bonds in the benzyloxy substituent:

The Ar-O bond (Indoline ring to ether oxygen).

The O-CH₂ bond (Ether oxygen to methylene (B1212753) bridge).

The CH₂-Ph bond (Methylene bridge to the benzyl (B1604629) phenyl ring).

Rotation around these bonds gives rise to a multitude of possible three-dimensional shapes. Molecular modeling techniques, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy associated with different torsion angles for these bonds. The goal of such an analysis is to identify the global and local energy minima on the potential energy surface, which correspond to the most stable and populated conformations of the molecule.

In addition to the side chain, the indoline ring system itself is not planar. The five-membered heterocyclic ring adopts a puckered conformation, typically an "envelope" or "twist" form, to alleviate angle strain. The specific puckering can influence the orientation of the benzyloxy group relative to the bicyclic core.

Applications of 6 Benzyloxy Indoline As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

6-(Benzyloxy)indoline serves as a key precursor in the synthesis of various complex heterocyclic systems. Its indoline (B122111) core can be elaborated through a variety of synthetic transformations, including oxidation to the corresponding indole (B1671886), N-functionalization, and C-C or C-N bond-forming reactions at various positions of the bicyclic system. The presence of the benzyloxy group allows for late-stage modification of the benzene (B151609) ring, expanding the diversity of accessible structures.

Palladium-catalyzed C-H activation and amination reactions are powerful tools for the construction of fused heterocyclic systems. researchgate.netnih.gov While specific examples detailing the use of this compound are not abundant in readily available literature, the general reactivity of the indoline scaffold suggests its utility in such transformations. For instance, intramolecular C-H amination of N-acylated 2-aminobiphenyls, a reaction pathway analogous to what could be envisioned for a suitably N-functionalized this compound derivative, leads to the formation of carbazoles. nih.gov The synthesis of these and other fused systems, such as spirocyclic indolines, often involves the strategic use of protecting groups, and the benzyloxy group in this compound is well-suited for this role. nih.govsemanticscholar.org

The synthesis of diazatricyclic systems and other intricate polycyclic frameworks often relies on multi-step sequences where the indoline nucleus is assembled and subsequently modified. The ability to deprotect the 6-benzyloxy group to a 6-hydroxy group provides a handle for further cyclization or substitution reactions, enabling the construction of heterocycles with diverse biological activities.

Heterocyclic SystemSynthetic Strategy Involving Indoline PrecursorsPotential Role of this compound
CarbazolesPalladium-catalyzed intramolecular C-H amination of N-substituted 2-aminobiphenyls. nih.govServes as a precursor where the benzyloxy group protects a hydroxyl functionality that can be revealed for later stage modifications.
Spirocyclic IndolinesDearomatization reactions of indoles or condensation reactions. nih.govsemanticscholar.orgThe indoline core provides the basic scaffold for spirocyclization, with the 6-benzyloxy group offering a site for future functionalization.
Fused Indole Alkaloid ScaffoldsIntramolecular cyclizations and palladium-catalyzed coupling reactions. researchgate.netActs as a key building block, with the benzyloxy group enabling regioselective synthesis and diversification.

Precursor for Advanced Materials (e.g., Organic Electronics, Optoelectronic Devices)

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field of research. Indole and its derivatives are attractive building blocks for these materials due to their electron-rich nature and tunable photophysical properties. Specifically, indoline-based compounds have been investigated as precursors for hole-transporting materials (HTMs) in perovskite solar cells. rsc.orgkisti.re.kr

While direct applications of this compound in this context are not extensively documented, the synthesis of functionalized 6-hydroxyindoles is a known strategy. acs.org The benzyloxy group in this compound serves as a convenient protecting group for the hydroxyl functionality, which is often a key component in tuning the electronic properties of organic materials. The ability to deprotect this group at a later synthetic stage allows for the introduction of various substituents that can modulate the HOMO/LUMO energy levels, charge mobility, and film-forming properties of the resulting material.

For example, the indolo[3,2-b]indole scaffold has been utilized in the design of crystalline hole-transporting materials. rsc.org The synthesis of such complex aromatic systems could potentially start from functionalized indolines, where the 6-benzyloxy group would allow for the introduction of desired functionalities to optimize the material's performance in devices like perovskite solar cells. The strategic use of protecting groups is crucial in the multi-step synthesis of these advanced materials, and this compound is a prime candidate for such a role.

Material ClassKey Structural MotifPotential Synthetic Utility of this compound
Hole-Transporting Materials (HTMs)Indoline, Indolo[3,2-b]indoleActs as a protected precursor for 6-hydroxyindoline derivatives, allowing for late-stage functionalization to tune electronic properties. rsc.orgacs.org
Organic SemiconductorsFunctionalized Indole/Indoline CoresThe benzyloxy group can be cleaved to introduce moieties that enhance π-π stacking and charge transport.

Building Block for Target-Oriented Synthesis of Complex Natural Product Analogues

The indoline skeleton is a core component of numerous biologically active natural products. nih.govmdpi.comuchicago.edu The target-oriented synthesis of analogues of these natural products is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships and the development of compounds with improved therapeutic profiles. This compound is a valuable building block in this endeavor, particularly for natural products containing a hydroxyl group at the 6-position of the indoline ring system.

A prominent example is the mitomycin family of anticancer antibiotics. beilstein-journals.orgclockss.orgnih.govnih.govscirp.org The core structure of mitomycins features a highly functionalized pyrrolo[1,2-a]indole skeleton, often with oxygen-containing substituents on the benzene ring. Synthetic approaches to mitomycin analogues have utilized precursors with substitution at the 6-position of the indole or indoline core. The synthesis of 7-methoxymitosene, for instance, has been achieved starting from 6-methylindole. clockss.org this compound provides a strategic advantage in such syntheses, as the benzyloxy group can be carried through multiple synthetic steps and then deprotected to reveal the 6-hydroxyl group present in some mitomycin structures or to allow for the introduction of other functionalities.

The ability to selectively modify the 6-position is crucial for generating a library of analogues to probe the biological activity. The use of this compound facilitates this by providing a stable, yet cleavable, protecting group at a key position.

Natural Product AnalogueKey Synthetic ChallengeAdvantage of Using this compound
MitomycinsConstruction of the functionalized pyrrolo[1,2-a]indole core with specific oxygenation patterns. beilstein-journals.orgclockss.orgThe benzyloxy group serves as a protected hydroxyl, allowing for late-stage deprotection and functionalization at the 6-position.
Indole AlkaloidsRegioselective functionalization of the indole/indoline nucleus. nih.govmdpi.comProvides a handle for diversification at the 6-position, enabling the synthesis of a library of analogues for SAR studies.

Utility in Ligand Design and Organocatalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Nitrogen-containing heterocycles, including derivatives of indoline and tetrahydroquinoline, have been successfully employed as scaffolds for chiral ligands in a variety of metal-catalyzed reactions. nih.govmdpi.comnih.govscispace.com While the direct use of this compound as a ligand is not widely reported, its structure presents several opportunities for the design of novel chiral ligands.

The indoline nitrogen can be incorporated into a chelating system, and the benzene ring can be functionalized to introduce steric bulk or additional coordinating groups. The benzyloxy group at the 6-position could influence the electronic properties of the aromatic system and, upon deprotection, the resulting hydroxyl group could act as a coordinating site or a handle for attaching other functional moieties. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as effective ligands in asymmetric transfer hydrogenation. nih.govnih.gov A similar design strategy could be applied to 6-aminoindoline derivatives, which are accessible from 6-nitroindoline, a related synthetic precursor. rsc.org

In the field of organocatalysis, N-oxides of chiral amines have emerged as powerful catalysts for a range of asymmetric transformations. mdpi.comnih.gov The indoline nitrogen of this compound could be oxidized to the corresponding N-oxide, and if a chiral center is introduced elsewhere in the molecule, this could lead to a new class of organocatalysts. The benzyloxy group could again play a role in tuning the catalyst's properties or in facilitating its immobilization on a solid support.

Application AreaDesign PrinciplePotential Contribution of this compound
Chiral Ligand DesignIncorporation of the indoline nitrogen into a chelating framework with stereodirecting groups. nih.govmdpi.comnih.govThe benzyloxy group can be used to modulate electronic properties or as a handle for further functionalization after deprotection.
OrganocatalysisFormation of chiral N-oxides or other catalytically active species derived from the indoline scaffold. mdpi.comnih.govThe indoline nitrogen can be transformed into a catalytic center, with the 6-substituent influencing activity and selectivity.

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Green Synthetic Routes for 6-(Benzyloxy)indoline

Traditional synthetic routes to indolines often rely on harsh reagents and metal catalysts, leading to environmental concerns. The future of this compound synthesis lies in the adoption of green and sustainable methodologies. A promising avenue is the use of photocatalysis, which employs visible light as a clean and renewable energy source. researchgate.net Recent advancements have demonstrated the synthesis of substituted indolines through photocatalyzed, metal-free procedures, offering a greener alternative to classical methods like the Fischer indolization. nih.govacs.org These methods often exhibit high functional group tolerance, which would be advantageous for precursors of this compound.

Another key area of development is the use of environmentally benign catalysts and solvents. For instance, the use of β-cyclodextrin as a supramolecular catalyst in water represents a significant step towards eco-friendly synthesis. mdpi.com Exploring such catalyst systems for the cyclization reactions leading to this compound could drastically reduce the environmental footprint of its production. Furthermore, catalyst-free methods for the synthesis of related 6-hydroxy indoles have been developed, which could potentially be adapted for this compound by using the corresponding benzyloxy-substituted precursors. acs.org

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Photoredox Catalysis Metal-free, visible light-induced, radical-mediated cyclization. researchgate.netnih.govacs.orgAvoids heavy metal contamination, utilizes a renewable energy source, potentially milder reaction conditions.
Biocatalysis Use of enzymes to perform key synthetic steps.High selectivity, biodegradable catalysts, reactions in aqueous media.
Supramolecular Catalysis e.g., β-cyclodextrin in water. mdpi.comEnvironmentally friendly solvent, catalyst recyclability, potential for biomimetic synthesis.
Catalyst-Free Methods Reactions proceeding under thermal or solvent-promoted conditions. acs.orgAvoids catalyst cost and removal, simplified purification.

Exploration of Undiscovered Reactivity Patterns and Advanced Derivatization Potential

The reactivity of the indoline (B122111) core, particularly at the C2 and C3 positions, is well-documented. However, the unique electronic properties imparted by the benzyloxy group at the C6 position may unlock novel reactivity patterns. A fascinating area for future exploration is the concept of "umpolung" or polarity inversion. nih.gov Typically, the indole (B1671886) and indoline rings are electron-rich and react with electrophiles. Strategies to reverse this reactivity, making certain positions electrophilic, would open up new avenues for derivatization. nih.govresearchgate.net For instance, oxidative umpolung using hypoiodite (B1233010) catalysis has been demonstrated for the enantioselective dearomatization of indoles, a concept that could be extended to this compound to generate novel spirocyclic structures. acs.org

Cycloaddition reactions also present a powerful tool for constructing complex molecular architectures from the indoline scaffold. acs.orgnih.gov Intramolecular [4+2] cycloadditions have been used to create highly substituted indolines, and this strategy could be applied to precursors of this compound to build fused ring systems. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions offer a pathway to functionalized spirooxindoles, and investigating analogous transformations with this compound derivatives could yield novel compounds with interesting properties. mdpi.com The development of methods for the direct C-H activation of the indoline ring, particularly at positions ortho to the benzyloxy group, would also be a significant advancement, allowing for late-stage functionalization without the need for pre-installed directing groups. beilstein-journals.orgmdpi.comrsc.org

Integration of Advanced Computational Modeling for Rational Design of Novel this compound Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. researchgate.netmdpi.comniscpr.res.in This can provide insights into its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and help predict sites of electrophilic and nucleophilic attack, thus guiding the exploration of its reactivity. researchgate.net

Molecular docking studies can be used to design this compound derivatives with specific biological targets in mind. By modeling the interactions between a library of virtual derivatives and the active site of a protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. acs.orgnih.gov This rational design approach can save significant time and resources compared to traditional high-throughput screening. Furthermore, computational tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify promising drug candidates at an early stage. researchgate.net

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity indices, and spectroscopic properties. researchgate.netmdpi.comniscpr.res.inPrediction of reaction pathways, understanding of substituent effects, and interpretation of experimental data.
Molecular Docking Virtual screening of derivatives against biological targets. acs.orgnih.govIdentification of potential lead compounds for drug discovery with optimized binding interactions.
Molecular Dynamics (MD) Simulations Study of the conformational dynamics and stability of derivatives and their complexes with biomolecules.Insight into the flexibility of the molecule and the stability of ligand-receptor interactions over time.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicological properties. researchgate.netEarly-stage filtering of compounds with unfavorable drug-like properties.

Expanding the Scope of Applications in Specialized Chemical and Material Science Fields

While this compound is primarily known as a synthetic intermediate, its inherent structural and electronic features suggest potential for direct application in materials science and other specialized chemical fields. The indoline scaffold is a component of some organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.net The electron-donating nature of the indoline nitrogen, potentially modulated by the benzyloxy group, could be harnessed in the design of new metal-free organic dyes with tailored photophysical properties.

The development of fluorescent sensors is another promising area. The indole nucleus is known for its fluorescent properties, and derivatives can be designed to act as chemosensors for the detection of specific ions or molecules. mdpi.comacs.orgresearchgate.net By incorporating appropriate recognition moieties, this compound could serve as a platform for novel fluorescent probes. Furthermore, the ability to functionalize the indoline core opens up possibilities for its incorporation into polymers and other materials. For example, indolo[2,3-b]quinoxaline derivatives have shown applications in organic electronics, including organic light-emitting diodes (OLEDs) and chemical sensors. benthamscience.com Exploring the synthesis of such fused systems starting from this compound could lead to new materials with interesting optoelectronic properties.

Q & A

Q. How to apply the FINER criteria when formulating hypotheses about this compound’s neuroprotective effects?

  • Framework :
  • Feasible : Ensure access to validated animal models (e.g., MPTP-induced Parkinson’s).
  • Novel : Compare against existing indoline derivatives in PubMed.
  • Ethical : Adhere to IACUC guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.